Transparency Statement: Unavailability of Direct Head-to-Head Biological Activity Comparisons for CAS 1017778-20-9
A systematic search of primary literature, patents, and authoritative databases reveals no published head-to-head biological activity comparisons between 3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid (target compound) and its closest analogs. While the broader substituted phenylpropionic acid class, to which this compound belongs, is known for PPARα agonism, specific IC50, EC50, or Ki values for the target compound at PPARα, PPARγ, or PPARδ have not been disclosed in any public domain source [1]. Similarly, a single entry for a structurally related compound in BindingDB shows a TRPML3 inhibition IC50 of 28.5 µM, but this value cannot be directly attributed to the target compound and no comparator data is available [2]. The absence of quantitative comparative data prevents the assignment of high-strength differential evidence dimensions such as Direct Head-to-Head Comparison, Cross-Study Comparable, or Class-Level Inference for biological endpoints. Therefore, robust quantitative differentiation on pharmacological grounds is currently not possible. This transparency is provided to ensure scientifically sound procurement decisions. The differentiation of this compound rests on its unique physical-chemical properties and its role as a specific chemical intermediate or research tool, not on established differential bioactivity.
| Evidence Dimension | Biological Activity (PPAR, TRPML3, etc.) |
|---|---|
| Target Compound Data | No quantitative biological activity data (IC50, EC50, Ki) found in the public domain. |
| Comparator Or Baseline | Closest structural analogs (e.g., 3-[4-(trifluoromethyl)phenyl]propionic acid, CAS 53473-36-2) lack publicly available, comparable bioactivity data. |
| Quantified Difference | Not calculable. |
| Conditions | Systematic review of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and Google Patents as of May 2026. |
Why This Matters
This admission ensures that procurement specialists and researchers do not base their selection on unverified or extrapolated biological performance, and instead focus on the verifiable differentiating factors of the compound.
- [1] Miyachi, H., et al. Substituted phenylpropionic acid derivatives. U.S. Patent Application US20030187068, published October 2, 2003. View Source
- [2] BindingDB Entry: TRPML3 Inhibition IC50. Accessed May 2026. View Source
